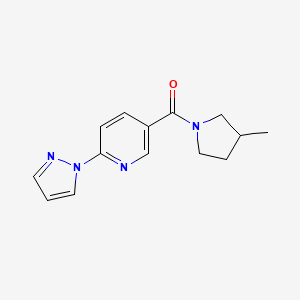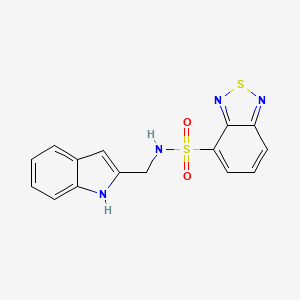
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide, also known as CMMP, is a chemical compound that has been extensively studied for its potential use in scientific research. CMMP is a pyridine-based compound that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including dopamine and serotonin. N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has also been shown to have an effect on the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has a range of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of cancer cell growth, and the potential to act as a scaffold for drug development. N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has also been shown to have an effect on the activity of certain enzymes, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide in lab experiments is its potential to act as a scaffold for the development of new drugs. Additionally, its ability to modulate neurotransmitter levels in the brain makes it a useful tool for studying the central nervous system. However, there are also limitations to using N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide in lab experiments, including its complex synthesis process and the need for careful handling of chemicals.
Direcciones Futuras
There are many potential future directions for research on N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, researchers may explore its potential as a scaffold for the development of new drugs for a variety of conditions. Further studies may also be conducted to better understand the mechanism of action of N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide and its effects on various enzymes and neurotransmitters.
Métodos De Síntesis
The synthesis of N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide involves the reaction of cyclohexylmethylamine and 4-cyanopyridine-2-carboxylic acid in the presence of a catalyst. The resulting product is then treated with methylamine to form N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide. The synthesis of N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide is a complex process that requires careful attention to detail and proper handling of chemicals.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has been studied for its potential use in scientific research in a variety of fields, including neuroscience, cancer research, and drug discovery. N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin levels. It has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth of certain types of cancer cells. Additionally, N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide has been studied for its potential use in drug discovery, with researchers exploring its ability to act as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(13-14-5-3-2-4-6-14)19(24)16-7-8-17(21-18(16)23)15-9-11-20-12-10-15/h7-12,14H,2-6,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHJDYEWHCKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2=CC=C(NC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)

![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)